Cas no 2109576-09-0 (N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride)

N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride
- N'-(1,2,3,4-tetrahydroacridin-9-yl)ethane-1,2-diamine;dihydrochloride
- N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride
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- Inchi: 1S/C15H19N3.2ClH/c16-9-10-17-15-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)15;;/h1,3,5,7H,2,4,6,8-10,16H2,(H,17,18);2*1H
- InChI Key: OOUCVERRFVNYGC-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1C2C=CC=CC=2C(=C2C=1CCCC2)NCCN
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 269
- Topological Polar Surface Area: 50.9
N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N139260-50mg |
N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride |
2109576-09-0 | 50mg |
$ 190.00 | 2022-06-03 | ||
TRC | N139260-100mg |
N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride |
2109576-09-0 | 100mg |
$ 310.00 | 2022-06-03 | ||
abcr | AB560872-1g |
N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride; . |
2109576-09-0 | 1g |
€557.00 | 2024-08-02 | ||
abcr | AB560872-500mg |
N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride; . |
2109576-09-0 | 500mg |
€461.00 | 2024-08-02 |
N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride Related Literature
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1. Book reviews
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2. Back matter
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride
Introduction to N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine Dihydrochloride (CAS No. 2109576-09-0)
N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride, identified by its CAS number 2109576-09-0, is a significant compound in the field of pharmaceutical research and development. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of the tetrahydroacridine moiety and the diamine functional group makes it a versatile molecule for further chemical modifications and biological evaluations.
The structural framework of N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride consists of a rigid aromatic core substituted with a saturated heterocyclic ring. This configuration not only imparts stability to the molecule but also enhances its ability to interact with biological targets. The diamine functionality provides multiple sites for chemical derivatization, making it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing the tetrahydroacridine scaffold. These derivatives have shown promise in various preclinical studies as potential candidates for treating neurological disorders, including Alzheimer's disease and other cognitive impairments. The ability of tetrahydroacridine-based compounds to modulate neurotransmitter systems has made them a focal point in drug discovery efforts.
N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride has been investigated for its potential role in enhancing cholinergic transmission. Cholinergic systems are crucial for cognitive functions such as learning and memory. By modulating these systems, compounds like N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride may offer therapeutic benefits in conditions characterized by cholinergic deficits. Preliminary studies have suggested that this compound can interact with acetylcholine receptors and other related targets, potentially leading to improved cognitive performance.
The dihydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications. This form ensures better dissolution in aqueous media, which is essential for formulation development and administration. The improved solubility profile also facilitates easier dosing and enhances patient compliance.
The synthesis of N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrahydroacridine ring system typically involves cyclization reactions followed by functional group transformations to introduce the diamine moiety. The final step involves converting the free base into its dihydrochloride salt to enhance stability and solubility.
In the context of drug discovery, N-(1,2,3,4-Tetrahydroacridin-9-yl)ethane-1,2-diamine dihydrochloride serves as a valuable intermediate for generating libraries of derivatives. By modifying different parts of the molecule, researchers can explore a wide range of biological activities. This approach allows for the identification of novel compounds with enhanced efficacy and reduced side effects.
The compound's potential applications extend beyond neurological disorders. Its structural features make it a candidate for investigating interactions with other biological targets such as enzymes and receptors involved in inflammation and pain modulation. Such interactions could lead to the development of new therapeutic strategies for conditions like arthritis and chronic pain syndromes.
Ongoing research is focused on understanding the mechanisms of action of N-(1,2,3,4-Tetrahydroacridin-9-yl strong>)< strong > strong > strong >) ethane - 1 , 2 - diam ine di hydroch lor ide . Advanced spectroscopic techniques and computational methods are being employed to elucidate its binding interactions with biological targets at an atomic level. These studies are crucial for designing more effective derivatives with improved pharmacokinetic profiles.
The development of novel pharmaceutical agents often requires extensive characterization to ensure safety and efficacy. N-(< strong > 1 , 2 , 3 , 4 - Tetra hy droa cri dine - 9 - yl strong >) eth ane - 1 , 2 - diam ine di hydroch lor ide strong > p > < p > has undergone various in vitro and in vivo studies to assess its potential therapeutic benefits. These studies include evaluations of its toxicity profile , pharmacokinetics , and interaction with metabolic pathways . Comprehensive toxicological assessments are essential to ensure that the compound is safe for human use . Additionally , pharmacokinetic studies help determine how the body processes the compound over time , providing insights into optimal dosing regimens . p > < p > The integration of computational chemistry tools has significantly accelerated the drug discovery process . Molecular modeling techniques allow researchers to predict how N-(< strong > 1 , 2 , 3 , 4 - Tetra hy droa cri dine - 9 - yl strong >) eth ane - 1 , 2 - diam ine di hydroch lor ide strong > p > p > will interact with biological targets . These predictions are invaluable for guiding synthetic efforts and optimizing lead compounds . By leveraging computational methods , researchers can identify promising candidates more efficiently , reducing the time and resources required for traditional trial-and-error approaches . p > < p > In conclusion , N-(< strong > 1 , 2 , 3 , 4 - Tetra hy droa cri dine - 9 - yl strong >) eth ane - 1 , 2 - diam ine di hydroch lor ide strong > p > p > ( CAS No . < strong > 2109576 -09 -0 strong > p > p > ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features and biological activities make it a valuable tool for developing novel therapeutic agents . With continued advancements in synthetic chemistry and computational methods , this compound is poised to play a crucial role in addressing various medical challenges . p >
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